1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea
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Overview
Description
1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexanecarbonyl group, a piperidinylsulfonyl group, and a phenylthiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Cyclohexanecarbonyl Chloride: Cyclohexanecarbonyl chloride is synthesized by reacting cyclohexanecarboxylic acid with thionyl chloride under reflux conditions.
Formation of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: This intermediate is prepared by reacting 4-nitrobenzenesulfonyl chloride with 4-methylpiperidine, followed by reduction of the nitro group to an amine.
Coupling Reaction: The final step involves the reaction of cyclohexanecarbonyl chloride with 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline in the presence of a base such as triethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid: Used in various organic synthesis reactions.
Uniqueness
1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S2/c1-15-11-13-23(14-12-15)28(25,26)18-9-7-17(8-10-18)21-20(27)22-19(24)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H2,21,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERACIYMYOHIQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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